molecular formula C16H21FN2O5S B4615943 methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4615943
M. Wt: 372.4 g/mol
InChI Key: HXFKBEAJIPEKNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate often involves complex organic reactions aimed at introducing specific functional groups to achieve the desired chemical structure. For example, the synthesis of a novel small molecule motilin receptor agonist, closely related to the compound , demonstrated the intricate steps involved in creating compounds with specific biological activities (Westaway et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been elucidated using various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of a related compound was determined, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the synthesis and anti-leukemia activity measurement of compounds with a similar structural motif demonstrated how specific substituents affect the chemical reactivity and biological activity of these molecules (Yang et al., 2009).

Scientific Research Applications

Scientific Research Applications

Gastrointestinal Motility Enhancement N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule that acts as a motilin receptor agonist. Its scientific application includes enhancing gastrointestinal motility, showcasing promising pharmacokinetic profiles in rats and dogs. This compound has been selected for further development due to its potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue, indicating its potential for treating gastrointestinal disorders (Westaway et al., 2009).

Analytical Chemistry Applications A sensitive and selective method for the determination of 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) in human plasma is described. This method involves liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection. This approach highlights the compound's relevance in analytical methodologies, enabling precise measurements within biological samples (Kline et al., 1999).

Material Science Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, showcasing the compound's utility in material science. This process allows for the direct connection of guanidinium into stable phenyl rings, demonstrating the compound's application in developing advanced materials for energy storage and conversion systems (Kim et al., 2011).

Synthetic Chemistry The article discusses the synthesis, properties, and reactivity of thermally stable phenylsulfur trifluorides, emphasizing 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride's unique stability and fluorination capabilities. This compound serves as a crystalline solid with high resistance to aqueous hydrolysis, marking its significance in synthetic chemistry for introducing fluorine atoms into molecules, a critical step in drug discovery and other chemical syntheses (Umemoto et al., 2010).

properties

IUPAC Name

methyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5S/c1-24-16(21)12-6-8-18(9-7-12)15(20)11-19(25(2,22)23)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFKBEAJIPEKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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